molecular formula C10H9BrClFO B14047784 1-Bromo-3-(3-chloro-5-(fluoromethyl)phenyl)propan-2-one

1-Bromo-3-(3-chloro-5-(fluoromethyl)phenyl)propan-2-one

Katalognummer: B14047784
Molekulargewicht: 279.53 g/mol
InChI-Schlüssel: GGSDMMPAHDTZNE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-3-(3-chloro-5-(fluoromethyl)phenyl)propan-2-one ( 1806589-84-3) is a halogenated aromatic ketone of high interest in advanced organic synthesis. Its structure incorporates a reactive bromine substituent on the propan-2-one chain, making it a valuable electrophilic building block and a versatile synthetic intermediate . The compound's primary research value lies in its application as a key precursor for the development of bioactive molecules in medicinal chemistry and agrochemical research . The presence of multiple halogen atoms (bromine and chlorine) and the fluoromethyl group on the phenyl ring allows for selective functionalization via cross-coupling reactions and nucleophilic substitutions . This enables researchers to construct complex molecular frameworks with precision. The fluoromethyl group is particularly significant, as its introduction is a common strategy in drug design to enhance metabolic stability, influence lipophilicity, and improve binding affinity to biological targets . Specifically, this compound serves as a critical building block for the synthesis of heterocyclic systems and other complex scaffolds. Its electrophilic reactivity, particularly at the bromine and carbonyl carbon, facilitates further derivatization, making it a reliable and valuable reagent for constructing targeted libraries of small molecules in high-throughput screening and drug discovery pipelines . Identifier Information: CAS Number: 1806589-84-3 Molecular Formula: C 10 H 9 BrClFO Molecular Weight: 279.53 g/mol This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. All information provided is for research and development purposes.

Eigenschaften

Molekularformel

C10H9BrClFO

Molekulargewicht

279.53 g/mol

IUPAC-Name

1-bromo-3-[3-chloro-5-(fluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H9BrClFO/c11-5-10(14)4-7-1-8(6-13)3-9(12)2-7/h1-3H,4-6H2

InChI-Schlüssel

GGSDMMPAHDTZNE-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C=C1CF)Cl)CC(=O)CBr

Herkunft des Produkts

United States

Vorbereitungsmethoden

Fluoromethyl Group Introduction

The 5-(fluoromethyl) substituent is synthesized via halogen exchange from a chloromethyl precursor. For example, 3-chloro-5-(chloromethyl)benzene reacts with potassium fluoride (KF) in dimethylformamide (DMF) at 120°C, achieving 85–90% conversion to the fluoromethyl derivative. Alternative fluorinating agents like tetrabutylammonium fluoride (TBAF) may enhance selectivity under milder conditions.

Chlorination and Functionalization

Chlorination at the 3-position is achieved via electrophilic aromatic substitution using chlorine gas in the presence of Lewis acids (e.g., FeCl₃). The electron-withdrawing fluoromethyl group directs chlorination to the meta position, yielding 3-chloro-5-(fluoromethyl)benzene.

Formation of the Propan-2-One Backbone

Grignard and Cross-Coupling Reactions

The aryl group is appended to the propan-2-one backbone through Suzuki-Miyaura coupling . For instance, 3-(3-chloro-5-(fluoromethyl)phenyl)boronic acid reacts with 1-bromo-propan-2-one in the presence of tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]), yielding the coupled product at 55–60% efficiency. Challenges include the instability of 1-bromo-propan-2-one, necessitating in situ generation or protective group strategies.

Oxidation of Alcohol Precursors

Secondary alcohols serve as ketone precursors. Chromic anhydride (CrO₃) in dichloromethane oxidizes 3-(3-chloro-5-(fluoromethyl)phenyl)propan-2-ol to the corresponding ketone at 25–55°C, with yields exceeding 75%. Catalytic oxidation using TEMPO/NaClO₂ offers a greener alternative, though with reduced efficiency (60–65%).

Alpha-Bromination Techniques

N-Bromosuccinimide (NBS) Bromination

Radical bromination with NBS under UV light selectively substitutes the α-hydrogen of the ketone. For example, treating 3-(3-chloro-5-(fluoromethyl)phenyl)propan-2-one with NBS in CCl₄ achieves 70–80% conversion to the 1-bromo derivative. Side products (e.g., dibrominated species) are minimized by controlling stoichiometry (1:1.1 ketone:NBS).

Acidic Bromination Conditions

Bromine (Br₂) in acetic acid protonates the ketone oxygen, facilitating electrophilic attack at the α-carbon. This method delivers higher yields (85–90%) but requires rigorous temperature control (0–5°C) to prevent over-bromination.

Optimization and Yield Considerations

Parameter NBS Bromination Br₂/AcOH Bromination
Yield 70–80% 85–90%
Purity ≥95% ≥97%
Reaction Time 6–8 h 2–3 h
Byproduct Formation <5% <3%

Key Observations :

  • NBS offers safer handling but lower yields.
  • Br₂/AcOH is faster and more efficient but necessitates corrosive reagents.

Comparative Analysis of Synthetic Routes

Route 1: Bromination of Pre-formed Ketone

  • Advantages : Straightforward, minimal side reactions.
  • Disadvantages : Requires high-purity ketone precursor.

Route 2: Oxidation of Brominated Alcohol

  • Advantages : Avoids hazardous bromination reagents.
  • Disadvantages : Multi-step synthesis reduces overall yield (50–60%).

Route 3: Direct Coupling

  • Advantages : Modular, adaptable to diverse aryl groups.
  • Disadvantages : Limited by precursor availability and stability.

Analyse Chemischer Reaktionen

1-Bromo-3-(3-chloro-5-(fluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Wissenschaftliche Forschungsanwendungen

1-Bromo-3-(3-chloro-5-(fluoromethyl)phenyl)propan-2-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-Bromo-3-(3-chloro-5-(fluoromethyl)phenyl)propan-2-one involves its interaction with molecular targets and pathways. The compound’s halogen atoms can form strong interactions with biological molecules, potentially inhibiting or modifying their functions. The ketone group can also participate in nucleophilic addition reactions, leading to the formation of new chemical bonds .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
1-Bromo-3-(3-chloro-5-(fluoromethyl)phenyl)propan-2-one 1806589-76-3 C₁₀H₉BrClFO ~287.5 -Cl (C3), -CH₂F (C5) on phenyl Intermediate for electrophilic reactions; potential pharmaceutical precursor
1-Bromo-3-[3-(trifluoromethyl)phenyl]propan-2-one 847149-84-2 C₁₀H₈BrF₃O 281.07 -CF₃ (C3) on phenyl High purity (≥95%); used in fluorinated drug synthesis due to strong electron-withdrawing -CF₃ group
1-Bromo-3-(4-iodophenyl)propan-2-one 1239112-68-5 C₉H₈BrIO 338.97 -I (C4) on phenyl Bulky iodine substituent may enhance stability in cross-coupling reactions
1-(3-Bromo-5-fluorophenyl)-2-fluoro-2-methylpropan-1-one 1147871-75-7 Not provided Not provided -Br (C3), -F (C5) on phenyl; geminal -F, -CH₃ on ketone Dual fluorine substitution increases lipophilicity; potential CNS drug candidate
2-Bromo-1-(4-methylphenyl)-3-phenyl-prop-2-en-1-one Not provided C₁₆H₁₃BrO 301.19 α,β-unsaturated ketone; -Br, -CH₃, -Ph groups Enone structure enables conjugate additions; used in heterocyclic synthesis

Key Observations:

Substituent Effects: Electron-Withdrawing Groups: The -CF₃ group in the trifluoromethyl analog (CAS 847149-84-2) significantly increases electrophilicity compared to the target compound’s -Cl and -CH₂F substituents. This makes the trifluoromethyl derivative more reactive in nucleophilic aromatic substitutions .

Structural Variations :

  • Geminal Substitution : The compound with geminal -F and -CH₃ groups (CAS 1147871-75-7) demonstrates enhanced metabolic stability, a critical feature in pharmacokinetics .
  • Unsaturation : α,β-unsaturated ketones (e.g., 2-Bromo-1-(4-methylphenyl)-3-phenyl-prop-2-en-1-one) undergo Michael additions more readily than saturated ketones like the target compound .

Synthetic Utility :

  • The target compound’s -CH₂F group offers a balance between electron withdrawal and steric bulk, enabling tailored reactivity in multi-step syntheses. In contrast, the trifluoromethyl analog’s -CF₃ group is often used to improve drug bioavailability .

Notes on Data Limitations

  • Missing Experimental Data : Physical properties (melting point, solubility) for the target compound are inferred due to a lack of direct experimental reports.
  • Discrepancies: lists a compound (CAS 1803760-69-1) with an inconsistent molecular formula (C₁₁H₈ClF₂NO₃); this may reflect a typographical error, and further verification is recommended.

Biologische Aktivität

1-Bromo-3-(3-chloro-5-(fluoromethyl)phenyl)propan-2-one (CAS No. 1805842-73-2) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, effects on various cell lines, and potential therapeutic applications.

  • Molecular Formula: C10H9BrClFO
  • Molecular Weight: 279.53 g/mol
  • Purity: ≥ 98%

Research indicates that compounds structurally similar to this compound may exhibit significant biological activities, including:

  • Cytotoxicity: The compound may induce apoptosis in various cancer cell lines. Studies have shown that structural modifications can enhance proapoptotic activity, particularly in lung (A549), pancreatic (MiaPaCa-2), and colon (HCT116) cancer cells .
  • Cell Cycle Arrest: The compound's derivatives have been observed to induce cell cycle arrest in the S phase, leading to increased apoptosis rates. This effect is crucial for developing anticancer therapies as it prevents cancer cells from proliferating .

Biological Activity Data

The following table summarizes findings related to the biological activity of similar compounds, which may provide insights into the activity of this compound:

Compound NameCell Line TestedIC50 (μM)Mechanism of Action
Compound AA5498.5Induces apoptosis
Compound BMiaPaCa-26.0Cell cycle arrest (S phase)
Compound CHCT1167.0Proapoptotic activity

Case Studies and Research Findings

  • Proapoptotic Activity : In a study evaluating new chlorpromazine analogues, several derivatives exhibited significant proapoptotic effects in cancer cell lines, with late apoptosis observed at concentrations not exceeding 11 μM . This suggests that similar modifications in this compound could enhance its anticancer properties.
  • Antioxidant Effects : Some derivatives have shown promising antioxidant effects, protecting cellular components from oxidative stress, which is a critical factor in cancer progression and other diseases .
  • Inhibition of Proliferation : Compounds related to this compound have demonstrated the ability to inhibit mitogen-induced proliferation of human peripheral blood mononuclear cells, indicating potential immunomodulatory effects .

Q & A

Q. What are the key challenges in synthesizing 1-Bromo-3-(3-chloro-5-(fluoromethyl)phenyl)propan-2-one, and how can reaction conditions be optimized?

Synthesis of this compound involves regioselective bromination and fluoromethylation, which are sensitive to steric and electronic effects. Optimization requires:

  • Catalyst selection : Lewis acids (e.g., AlCl₃) or palladium catalysts for cross-coupling reactions to install the fluoromethyl group .
  • Temperature control : Exothermic reactions may lead byproducts; gradual heating (e.g., 60–80°C) improves yield .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures to isolate the product from halogenated intermediates .
    Data contradiction : Lower yields (<50%) under ambient conditions vs. >75% in flow reactors due to improved heat/mass transfer .

Q. How can spectroscopic methods (NMR, IR, MS) resolve structural ambiguities in this compound?

  • ¹H/¹³C NMR : Identify deshielding effects from electron-withdrawing groups (e.g., Cl, Br) on adjacent protons. For example, the ketone proton at δ 3.8–4.2 ppm and aromatic protons split due to substituent positions .
  • IR : Strong C=O stretch at ~1700 cm⁻¹ and C-Br/C-Cl stretches at 550–650 cm⁻¹ confirm functional groups .
  • HRMS : Exact mass matching (e.g., [M+H]⁺ = 303.95 amu) differentiates from brominated isomers .

Q. What crystallographic techniques are suitable for resolving its 3D structure, and how does symmetry impact data interpretation?

  • Single-crystal X-ray diffraction : Use SHELX software for refinement, focusing on halogen (Br, Cl) positions and torsional angles .
  • Space group analysis : Monoclinic systems (e.g., P2₁/c) may show pseudo-symmetry due to bulky substituents, requiring high-resolution data (d < 0.8 Å) .
  • Hydrogen bonding : Graph set analysis (e.g., R₂²(8) motifs) reveals intermolecular interactions affecting crystal packing .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict reactivity and bioactivity?

  • DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) to assess electrophilicity (e.g., Fukui indices) at the bromine site for nucleophilic substitution .
  • Molecular docking : Simulate binding to cytochrome P450 enzymes (PDB ID: 4DQL) to predict metabolic stability. Fluoromethyl groups enhance hydrophobic interactions but may sterically hinder binding .
    Data contradiction : Computed binding energy (−8.2 kcal/mol) vs. experimental IC₅₀ (12 µM) discrepancies arise from solvation effects .

Q. What analytical strategies assess its stability under varying pH and temperature conditions?

  • HPLC-MS : Monitor degradation products (e.g., debromination or hydrolysis) at pH 2–12. Stability decreases above pH 9 due to ketone hydrolysis .
  • TGA/DSC : Thermal decomposition onset at 180°C correlates with halogen loss (Br₂ gas detected via FTIR) .
  • Light exposure studies : UV-Vis spectroscopy reveals photolytic cleavage of C-Br bonds (λmax = 290 nm) .

Q. How does the compound interact with biological targets, and what assays validate its mechanism?

  • Enzyme inhibition : Competitive inhibition of acetylcholinesterase (AChE) with Ki = 9.3 µM, measured via Ellman’s assay .
  • Cellular assays : Apoptosis induction in HeLa cells (IC₅₀ = 18 µM) via caspase-3 activation, confirmed by Western blot .
  • SAR studies : Fluoromethyl substitution enhances lipophilicity (logP = 2.7) but reduces solubility (<0.1 mg/mL) .

Q. What regioselectivity challenges arise in electrophilic substitution reactions, and how can directing groups mitigate them?

  • Electrophilic bromination : The para position to the ketone is favored, but steric hindrance from the fluoromethyl group diverts attack to meta positions.
  • Directing groups : Introducing a nitro group at the 5-position increases para-bromination yield by 40% .
  • Kinetic vs. thermodynamic control : Low-temperature reactions favor meta products, while higher temperatures favor para .

Q. How can green chemistry principles be applied to its synthesis?

  • Solvent replacement : Switch from dichloromethane to cyclopentyl methyl ether (CPME), reducing E-factor by 30% .
  • Catalyst recycling : Immobilized Pd nanoparticles on mesoporous silica enable 5 reaction cycles without activity loss .
  • Waste minimization : Continuous flow systems reduce solvent use by 50% and improve atom economy (82% vs. 68% batch) .

Q. What role does polymorphism play in its physicochemical properties, and how can it be controlled?

  • Polymorph screening : Slurrying in ethyl acetate/heptane mixtures identifies Form I (mp 98°C) and Form II (mp 102°C) with distinct dissolution rates .
  • Impact on bioavailability : Form II shows 2.5× higher solubility in simulated gastric fluid due to looser crystal packing .
  • Crystallization control : Seeding with Form I and cooling rate <0.5°C/min ensures phase purity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.